8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane
CAS No.: 648920-91-6
Cat. No.: VC15893491
Molecular Formula: C14H17FN2O4
Molecular Weight: 296.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648920-91-6 |
|---|---|
| Molecular Formula | C14H17FN2O4 |
| Molecular Weight | 296.29 g/mol |
| IUPAC Name | 8-(2-fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane |
| Standard InChI | InChI=1S/C14H17FN2O4/c1-10-9-16(5-4-14(10)20-6-7-21-14)13-3-2-11(17(18)19)8-12(13)15/h2-3,8,10H,4-7,9H2,1H3 |
| Standard InChI Key | ITCGIFXGMSGXGR-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CCC12OCCO2)C3=C(C=C(C=C3)[N+](=O)[O-])F |
Introduction
Structural Characteristics
The compound features a spiro[4.5]decane system, where two rings (a seven-membered and an eight-membered ring) share a single nitrogen atom. The 1,4-dioxa-8-azaspiro[4.5]decane moiety provides structural rigidity, while the 6-methyl group introduces steric bulk. The phenyl ring bears electron-withdrawing fluorine and nitro substituents, which influence reactivity and binding affinity to biological targets.
Key Structural Features
| Component | Description |
|---|---|
| Spirocyclic Core | 1,4-dioxa-8-azaspiro[4.5]decane with shared nitrogen atom |
| Phenyl Substituents | 2-fluoro and 4-nitro groups |
| Aliphatic Substituent | 6-methyl group |
| Functional Groups | Nitro (electron-withdrawing), fluoro (modifies electronic properties) |
The spiro system enhances conformational rigidity, potentially improving selectivity in drug-target interactions. The fluorine atom at the 2-position and nitro group at the 4-position of the phenyl ring are positioned to engage in hydrogen bonding and dipole-dipole interactions, critical for binding to enzymes or receptors .
| Modification | Effect on Activity |
|---|---|
| 6-Methyl Group | Introduces steric bulk, potentially improving selectivity |
| 2-Fluoro Substituent | Enhances metabolic stability and binding affinity to polar regions |
| 4-Nitro Group | Stabilizes negative charge, facilitates hydrogen bonding with targets |
The rigid spiro system may reduce conformational flexibility, increasing specificity for target enzymes.
| Hazard | Precautionary Measures |
|---|---|
| Nitro Group | Explosive risk under heat; avoid exposure to ignition sources |
| Fluorinated Phenyl Ring | Toxicity via inhalation or dermal absorption; use fume hood and gloves |
| Azaspiro System | Potential skin/eye irritation; wear protective eyewear and lab coat |
GHS Pictograms:
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Health Hazard: H319 (causes serious eye irritation), H317 (may cause allergic skin reaction) .
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Precautionary Statements: P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes), P280 (wear protective gloves/eye protection) .
Applications in Medicinal Chemistry
The compound’s design aligns with strategies to develop:
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Low-Lipophilicity Drugs: Reduced hydrophobicity enhances bioavailability and reduces off-target effects .
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CNS Penetrant Molecules: Fluorine improves blood-brain barrier permeability, relevant for neurological disorders.
Targeted Therapeutic Areas
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